molecular formula C11H13N3 B3001711 1-(4-methylbenzyl)-1H-pyrazol-5-amine CAS No. 956438-20-3

1-(4-methylbenzyl)-1H-pyrazol-5-amine

Cat. No. B3001711
CAS RN: 956438-20-3
M. Wt: 187.246
InChI Key: KAHQIXSMPTVOHL-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-1H-pyrazol-5-amine, also known as PMA, is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. PMA is a pyrazole derivative that has shown promising results in various studies, making it a popular topic in the field of medicinal chemistry.

Scientific Research Applications

  • Organic Synthesis and Derivative Formation :

    • A study by Becerra, Rojas, & Castillo (2021) demonstrated an efficient one-pot two-step synthesis method involving derivatives of 1H-pyrazol-5-amine. This method is noted for its operational ease and short reaction time, indicating its potential in simplifying the synthesis process of complex organic compounds.
    • The synthesis of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides with potential antimicrobial activities was reported by Raju et al. (2010). This illustrates the use of 1H-pyrazol-5-amine derivatives in developing new antimicrobial agents.
  • Material Science and Structural Studies :

    • Research by Portilla et al. (2007) focused on the structural analysis of molecules related to 1H-pyrazol-5-amine. Their study provides insights into the molecular structure and bonding characteristics, which are crucial for material science applications.
  • Antibacterial and Antifungal Applications :

    • A study by Feng et al. (2018) synthesized and characterized pyrazole Schiff bases with potential antibacterial properties. This research contributes to the exploration of new compounds for combating bacterial infections.
  • Medicinal Chemistry and Drug Discovery :

    • The work of Yu et al. (2013) on the efficient synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals highlights the compound's potential in drug discovery. Their method offers a highly efficient and environmentally friendly approach to constructing a diverse library of compounds for biomedical screening.

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without specific information on the biological activity of “1-(4-methylbenzyl)-1H-pyrazol-5-amine”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a specific compound depend on its reactivity and biological activity. Without specific information, it’s difficult to provide details on the safety and hazards of “1-(4-methylbenzyl)-1H-pyrazol-5-amine”. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions in the study of “1-(4-methylbenzyl)-1H-pyrazol-5-amine” would likely involve further exploration of its synthesis, reactivity, and potential biological activity . This could include the development of new synthetic methods, investigation of its reactivity in various chemical reactions, and screening for biological activity in relevant assays.

properties

IUPAC Name

2-[(4-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-2-4-10(5-3-9)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQIXSMPTVOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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